N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0815447
InChI:
InChI=1S/C16H17Br2N3O2S/c17-11-6-7-13(12(18)8-11)23-9-14(22)19-16-21-20-15(24-16)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,19,21,22)
SMILES:
C1CCC(CC1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Br)Br
Molecular Formula:
C16H17Br2N3O2S
Molecular Weight:
475.2 g/mol
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide
CAS No.:
Cat. No.: VC0815447
Molecular Formula: C16H17Br2N3O2S
Molecular Weight: 475.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17Br2N3O2S |
|---|---|
| Molecular Weight | 475.2 g/mol |
| IUPAC Name | N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide |
| Standard InChI | InChI=1S/C16H17Br2N3O2S/c17-11-6-7-13(12(18)8-11)23-9-14(22)19-16-21-20-15(24-16)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,19,21,22) |
| Standard InChI Key | XWJYFQXJXMVEQB-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Br)Br |
| Canonical SMILES | C1CCC(CC1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Br)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator